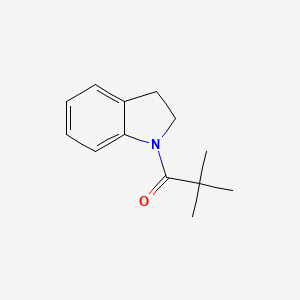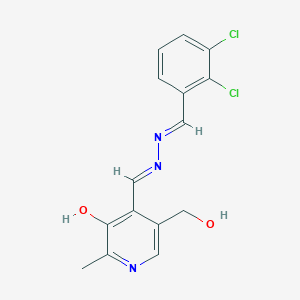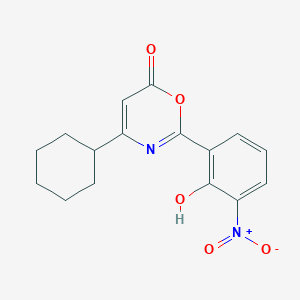![molecular formula C15H18N4OS B6056432 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B6056432.png)
2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have unique properties that make it an ideal candidate for various research studies.
Mécanisme D'action
The mechanism of action of 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of certain kinases, which play a crucial role in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone has been found to have various biochemical and physiological effects. Some of the effects of this compound include:
1. Inhibition of cell growth and proliferation: 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone has been shown to inhibit the growth and proliferation of various cancer cells.
2. Modulation of neurotransmitter activity: 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone has been shown to modulate the activity of certain neurotransmitters in the brain.
3. Inhibition of viral and bacterial replication: 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone has been shown to inhibit the replication of certain viruses and bacteria in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. High potency: 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone has been found to be highly potent in various research studies.
2. Versatility: 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone has potential applications in various research fields, including cancer research, neuroscience research, and infectious disease research.
Some of the limitations of this compound include:
1. Toxicity: 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone has been found to be toxic at high concentrations.
2. Limited availability: 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone is not widely available and can be expensive.
Orientations Futures
There are several future directions for research on 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone. Some of these directions include:
1. Development of more potent analogs: Researchers can develop more potent analogs of 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone that have better efficacy and lower toxicity.
2. Identification of new therapeutic applications: Researchers can identify new therapeutic applications for 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone in various research fields.
3. Mechanistic studies: Researchers can conduct mechanistic studies to better understand the mode of action of 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone.
Conclusion
In conclusion, 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone is a chemical compound that has potential applications in various research fields. This compound has been found to have unique properties that make it an ideal candidate for various research studies. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone involves the reaction of 2-chloro-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone with piperidine in the presence of a base. The reaction takes place at room temperature and results in the formation of the desired compound. The purity of the compound can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone has been extensively studied for its potential applications in scientific research. This compound has been found to have unique properties that make it an ideal candidate for various research studies. Some of the scientific research applications of 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone include:
1. Cancer Research: 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone has been found to have potent anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neuroscience Research: 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone has been found to have potential applications in neuroscience research. It has been shown to modulate the activity of certain neurotransmitters in the brain.
3. Infectious Disease Research: 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone has been found to have potent antiviral and antibacterial properties. It has been shown to inhibit the replication of certain viruses and bacteria in vitro.
Propriétés
IUPAC Name |
2-piperidin-1-yl-4-(pyridin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-13-10-12(11-21-14-6-2-3-7-16-14)17-15(18-13)19-8-4-1-5-9-19/h2-3,6-7,10H,1,4-5,8-9,11H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDCCFBQBUZERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC(=O)N2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-piperidino-6-[(2-pyridylsulfanyl)methyl]-4(3H)-pyrimidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-methyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6056350.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6056363.png)

![7-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6056367.png)
![2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6056371.png)
![2-{1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6056379.png)
![2,2-diethyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclopropanecarboxamide](/img/structure/B6056380.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-hydroxy-2-methylpropanamide](/img/structure/B6056388.png)
![4-(6-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B6056408.png)
![7-(4-hydroxyphenyl)-2-mercapto-1-(2-methoxyphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6056410.png)

![4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one](/img/structure/B6056422.png)

![1-(4-morpholinyl)-3-[3-({[(5-phenyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6056444.png)